molecular formula C19H22Cl2FN3O3 B12431715 Besifloxacin-d4 Hydrochloride

Besifloxacin-d4 Hydrochloride

Cat. No.: B12431715
M. Wt: 434.3 g/mol
InChI Key: PMQBICKXAAKXAY-BSFXGENRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Besifloxacin-d4 Hydrochloride is a deuterated form of besifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. It is primarily used in ophthalmology for the treatment of bacterial conjunctivitis. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of besifloxacin-d4 hydrochloride involves the incorporation of deuterium atoms into the besifloxacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Besifloxacin-d4 hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield besifloxacin-d4 N-oxide, while reduction may yield besifloxacin-d4 alcohol derivatives.

Scientific Research Applications

Besifloxacin-d4 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of besifloxacin.

    Biology: Used in cell culture studies to investigate the cellular uptake and intracellular distribution of besifloxacin.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of besifloxacin in the human body.

    Industry: Used in the development of new formulations and delivery systems for besifloxacin to enhance its therapeutic efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A third-generation fluoroquinolone with broad-spectrum antibacterial activity.

    Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

Besifloxacin-d4 hydrochloride is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and bioavailability compared to non-deuterated forms. This makes it a valuable tool in drug development and research.

Properties

Molecular Formula

C19H22Cl2FN3O3

Molecular Weight

434.3 g/mol

IUPAC Name

7-[(6S)-6-amino-3,3,4,4-tetradeuterioazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m0./s1/i1D2,2D2;

InChI Key

PMQBICKXAAKXAY-BSFXGENRSA-N

Isomeric SMILES

[2H]C1(C[C@@H](CN(CC1([2H])[2H])C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F)N)[2H].Cl

Canonical SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl

Origin of Product

United States

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